3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one
Description
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(2-hydroxy-2,3-dimethylbutyl)piperidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-8(2)11(3,14)7-9-5-4-6-12-10(9)13/h8-9,14H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
LXNGVOCAYCIKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC1CCCNC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidin-2-one Core
A foundational step involves the synthesis of the piperidin-2-one ring, which is a six-membered lactam. One efficient method for preparing substituted piperidinones is through the reduction and protection of 3-pyridone derivatives, followed by oxidation to the lactam form.
Example Process for 1-BOC-3-piperidone (a structurally related intermediate):
| Step | Reagents/Conditions | Description | Yield/Purity |
|---|---|---|---|
| 1 | 3-Pyridone + NaBH4 in alkaline aqueous solution (NaOH), 0.5–10 h, -5 to 100 °C | Reduction to 3-hydroxy piperidine | 95% yield reported |
| 2 | 3-Hydroxy piperidine + tert-Butyl dicarbonate (BOC), alkaline conditions, 30 min–10 h, -10 to 50 °C | Protection of piperidine nitrogen | High yield, controlled pH 6–7 |
| 3 | BOC-protected 3-hydroxy piperidine + ketone (e.g., acetone), catalyst (AlCl3 or Al isopropylate), 1–24 h, 30–150 °C | Oppenauer oxidation to 1-BOC-3-piperidone | Total recovery ~80%, purity >98% |
| 4 | Reduced pressure distillation | Purification of 1-BOC-3-piperidone | High purity product |
This sequence provides a high-efficiency, low-pollution synthetic route suitable for industrial-scale production, with mild reaction conditions and environmentally friendly processes.
Introduction of the Hydroxy-2,3-dimethylbutyl Side Chain
The hydroxy-substituted alkyl side chain (2-hydroxy-2,3-dimethylbutyl) can be introduced through alkylation or coupling reactions involving appropriate haloalkyl or hydroxyalkyl intermediates.
A relevant approach is the ring closure of halo-hydroxyalkyl amines to form hydroxy-substituted piperidine derivatives:
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | 5-Halo-2-hydroxypentylamine hydrohalide + inorganic base in water, 10–15 °C | Cyclization to 3-hydroxypiperidine | Control temperature below 15 °C to avoid side reactions |
| 2 | Isolation of 3-hydroxypiperidine | Purification step | X = Cl or Br |
This method is applicable for preparing hydroxy-substituted piperidine intermediates that can be further functionalized.
Functional Group Transformations and Final Assembly
To achieve the final compound, the hydroxy-alkyl substituent must be attached at the 3-position of the piperidin-2-one ring. Peptide bond formation techniques and coupling reactions are useful here, especially when modifying carboxylic acid derivatives with amines or amino alcohols.
Representative synthetic steps from related hydroxy-alkyl derivatives:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate + hydrazine hydrate, reflux in ethanol, 9 h | Hydrazinolysis to hydrazide | Moderate to high yield |
| 2 | Hydrazide + NaNO2/HCl at 0 °C | Formation of azide intermediate | Controlled temperature critical |
| 3 | Azide + primary or secondary amines at 0 °C, 12 h | Coupling to form N-alkyl hydroxy amides | Excellent yields reported |
| 4 | Acid derivatives + amino acid ester hydrochlorides + coupling agents (DCC, NHS) | Peptide bond formation | High purity products |
These methods demonstrate the feasibility of coupling hydroxyalkyl substituents to nitrogen-containing heterocycles under mild conditions, which can be adapted for the target compound.
- Summary Table of Key Preparation Methods
- Conclusion
The preparation of 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one involves a combination of advanced synthetic techniques including selective reduction, protective group chemistry, cyclization of halo-hydroxyalkyl amines, and peptide-like coupling reactions. The most efficient routes employ mild reaction conditions, environmentally friendly reagents, and provide high yields and purity, suitable for scale-up. The integration of these methods from diverse sources forms a robust synthetic strategy for this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of 3-(2-oxo-2,3-dimethylbutyl)piperidin-2-one.
Reduction: Formation of 3-(2-hydroxy-2,3-dimethylbutyl)piperidine.
Substitution: Formation of 3-(2-chloro-2,3-dimethylbutyl)piperidin-2-one.
Scientific Research Applications
The applications of 3-(2-hydroxy-2,3-dimethylbutyl)piperidin-2-one are varied, ranging from roles in pharmaceutical research to its identification in chemical databases . This compound, also known by other industrial application-specific names, has garnered interest for its potential biological activities and uses in synthesizing other compounds .
Chemical Information and Structure
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one has the molecular formula . It is identified by the PubChem CID 114497696 . This compound's molecular information can be encoded to facilitate its search and use in various applications .
Pharmaceutical Research
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one is a structural component in the synthesis of novel dual MDH1/2 inhibitors aimed at treating lung cancer .
- MDH1/2 Inhibitors Researchers have explored piperidine-ring-containing compounds for their ability to inhibit malate dehydrogenase 1 and 2 (MDH1/2), crucial enzymes in cancer metabolism .
- Lung Cancer Cell Lines A study showed that a compound containing a piperidine ring inhibited the growth of A549 and H460 lung cancer cell lines . The compound also reduced ATP content in A549 cells and suppressed the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α), which is significant because HIF-1α is linked to the expression of genes like GLUT1 and pyruvate dehydrogenase kinase 1 (PDK1) .
- HIF-1α Target Genes The compound also inhibited HIF-1α-regulated CD73 expression in A549 lung cancer cells under hypoxia, suggesting it could be a valuable component in developing next-generation dual MDH1/2 inhibitors for lung cancer .
Structure-Activity Relationship (SAR) Studies
- Inhibitory Activity Alterations to the base compound's structure affect its inhibitory activity. For instance, an electron-donating group (OMe) at the meta position led to a loss of activity in MDH1 . Similarly, replacing a specific side chain with a 4-(3,3-dimethylbutyl) moiety maintained moderate MDH1 and MDH2 inhibition .
- Piperidine Ring Importance Replacing an ether-linked aliphatic chain with an amine-linked piperidine ring resulted in dual inhibitory activity against MDH1 and MDH2 .
Synthetic Chemistry Applications
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one can be utilized as a building block in synthesizing complex molecules .
- Cyanophosphorylation Reactions In synthetic applications, cyanophosphorylation methods have provided crucial unsaturated nitriles, which led to bioactive compounds .
- Total Synthesis The CPs-SmI2 method has been employed in organic syntheses, such as synthesizing the natural spongian pentacyclic diterpene, aplyroseol-1, and in preparing nitriles from chiral ketones in the total synthesis of (±)-aphidicolin .
- Allylic Rearrangement Derivatives of α,β-unsaturated ketones can be transformed into conjugated allylic phosphates via BF3·Et2O-catalyzed allylic rearrangement .
Safety and Bioavailability Assessment
The assessment of safety and bioavailability is important in cosmetic and pharmaceutical applications .
- Cosmetic Products Cosmetic products undergo thorough investigations to ensure safety and effectiveness, following guidelines such as the European Union Directive (1223/2009) .
- Dermatokinetics Evaluating the bioavailability of drug molecules at the site of action provides insight into the efficiency of a dosage form .
- Topical Formulations Assessing skin bioavailability and toxicity is important for topical formulations to evaluate toxicity and ensure that drug molecules do not adversely affect the skin or reach systemic circulation . Magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections .
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidinone ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Ring Modifications: Piperidin-2-one vs. Pyrrolidin-2-one
A key analogue, 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one (CAS 1600203-61-9), replaces the piperidinone ring with a five-membered pyrrolidinone. Key differences include:
Substituent Variations in Piperidin-2-one Derivatives
(a) Aromatic Substituents: Benzylidene Derivatives
Compounds like (E)-3-benzylidenepiperidin-2-one (Pi1) and its substituted variants (e.g., Pi2–Pi4 ) feature aromatic groups at the 3-position. These derivatives exhibit antifungal activity against Colletotrichum orbiculare, with MIC values ranging from 12.5–50 μg/mL .
| Compound | Substituent | Antifungal MIC (μg/mL) |
|---|---|---|
| Pi1 | Benzylidene | 25.0 |
| Pi2 | 4-Methylbenzylidene | 12.5 |
| Pi3 | 3-Methylbenzylidene | 25.0 |
| Pi4 | 2-Methylbenzylidene | 50.0 |
(b) Aliphatic Substituents
- 1-(Propan-2-yl)-3-[(propan-2-yl)amino]piperidin-2-one (CAS 37712-79-1) has isopropyl and isopropylamino groups. Its physicochemical properties include a topological polar surface area (TPSA) of 32.3 Ų and two hydrogen-bond acceptors, suggesting moderate solubility .
- 3-Hydroxy-1-methyl-2-piperidinone (synonyms: 1-methyl-2-oxo-3-piperidinol) features a hydroxyl group directly on the piperidinone ring, enhancing polarity but limiting alkyl chain flexibility compared to the target compound .
Biological Activity
3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one is a piperidine derivative notable for its potential biological activities, particularly in pharmacology. This compound features a hydroxyl group and a piperidinone moiety, which are critical for its interaction with various biological targets. The following sections detail the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C_{12}H_{23}NO
- Molecular Weight : 199.29 g/mol
- Structure : The compound consists of a piperidine ring substituted at the 3-position with a 2-hydroxy-2,3-dimethylbutyl group.
Research indicates that 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl group enhances its binding properties, potentially leading to the inhibition or activation of specific pathways. Detailed studies are ongoing to elucidate these interactions further.
Pharmacological Applications
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit growth in lung cancer cell lines, showing promise as a potential therapeutic agent.
- Enzyme Inhibition : The compound's interactions with specific enzymes have been investigated. Its mechanism may involve inhibition of pyruvate dehydrogenase kinase, which is crucial in metabolic regulation and cancer metabolism .
- Neuroprotective Effects : Some studies indicate that similar piperidine derivatives possess neuroprotective properties, suggesting that 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one might also contribute to neuroprotection through modulation of neurotransmitter systems or reduction of oxidative stress.
Table 1: Summary of Biological Activities
Detailed Research Insights
Research conducted on related compounds has shown that structural modifications can significantly affect biological activity. For example, variations in the substituents on the piperidine ring can lead to changes in potency against different cancer cell lines .
In one study, compounds structurally similar to 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one were evaluated for their cytotoxic effects against human squamous cell carcinomas and showed selective toxicity towards cancer cells compared to non-malignant cells . This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues.
Future Directions
Further research is necessary to fully understand the pharmacological potential of 3-(2-Hydroxy-2,3-dimethylbutyl)piperidin-2-one. Studies focusing on:
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
